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Compound of Interest

Compound Name: SR1078

Cat. No.: B1681099 Get Quote

In the landscape of metabolic research, the nuclear receptors offer promising targets for

therapeutic intervention. This guide provides a detailed comparison of the metabolic effects of

two synthetic ligands: SR1078, a selective Retinoic acid receptor-related Orphan Receptor α/γ

(RORα/γ) agonist, and T0901317, a potent Liver X Receptor (LXR) agonist that also exhibits

activity at the Farnesoid X Receptor (FXR) and as an inverse agonist at RORα/γ. This analysis

is intended for researchers, scientists, and drug development professionals, offering a

comprehensive overview supported by experimental data to inform future research and

development.

Overview of SR1078 and T0901317
SR1078 is a synthetic agonist that selectively targets RORα and RORγ, nuclear receptors

known to play significant roles in regulating metabolism and immune function.[1][2] By

activating these receptors, SR1078 stimulates the transcription of ROR target genes involved

in metabolic control.[3][4]

T0901317 is a widely studied LXR agonist, activating both LXRα and LXRβ isoforms.[5] LXRs

are key regulators of cholesterol, lipid, and glucose homeostasis.[6][7] However, the

pharmacological profile of T0901317 is complex, as it also activates FXR and can act as an

inverse agonist on RORα and RORγ, leading to a broad and sometimes contradictory range of

metabolic effects.[8]
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While direct comparative studies are limited, the available data from various preclinical studies

allow for a comprehensive assessment of their individual metabolic effects.

Lipid Metabolism
A significant divergence in the effects of SR1078 and T0901317 is observed in lipid

metabolism. Activation of LXR by T0901317 is well-documented to induce hyperlipidemia and

hepatic steatosis (fatty liver).[7][9][10] This is primarily due to the LXR-mediated upregulation of

lipogenic genes such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid

Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1).[6][7] In contrast, the metabolic

profile of SR1078, through its activation of RORα/γ, suggests a different impact on lipid

homeostasis, though extensive in vivo lipidomic data is not as readily available.

Parameter SR1078 T0901317 References

Plasma Triglycerides

Data not extensively

reported in available

literature.

Markedly increased. [9][11][12]

Plasma Cholesterol

Data not extensively

reported in available

literature.

Increased (total

cholesterol, LDL-c),

though some studies

report increased HDL-

c.

[9][11]

Hepatic Triglycerides

Data not extensively

reported in available

literature.

Significantly

increased, leading to

hepatic steatosis.

[6][7]

Lipogenic Gene

Expression (e.g.,

SREBP-1c, FASN,

SCD1)

Not reported to

increase.
Markedly upregulated. [6][7][11]

Cholesterol Efflux

Genes (e.g., ABCA1,

ABCG1)

Not a primary target.

Upregulated,

promoting reverse

cholesterol transport.

[11][13]
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Glucose Metabolism
Both compounds have been shown to influence glucose homeostasis, albeit through different

mechanisms. T0901317 has demonstrated the ability to improve insulin sensitivity and lower

blood glucose levels in rodent models of diabetes.[11][14][15] This is attributed in part to the

LXR-mediated inhibition of hepatic gluconeogenesis through the suppression of genes like

Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[14][16]

SR1078, by activating RORα/γ, has also been shown to increase the expression of G6Pase

and Fibroblast Growth Factor 21 (FGF21), both of which are implicated in the regulation of

glucose and energy metabolism.[3][4]

Parameter SR1078 T0901317 References

Blood Glucose

May influence through

ROR targets, but

direct blood glucose

lowering effects are

not as extensively

documented as for

T0901317.

Decreased in diabetic

rodent models.
[14][15][17]

Insulin Sensitivity

Potential for

improvement via ROR

activation, but less

characterized.

Improved in rodent

models of insulin

resistance.

[14][15][18]

Hepatic

Gluconeogenic Gene

Expression (e.g.,

PEPCK, G6Pase)

Increased G6Pase

expression observed.

Decreased

expression, leading to

reduced hepatic

glucose output.

[3][4][14][16]

Signaling Pathways
The distinct metabolic outcomes of SR1078 and T0901317 can be attributed to the different

signaling pathways they modulate.

SR1078 Signaling Pathway
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SR1078 selectively activates RORα and RORγ. Upon binding, the receptor undergoes a

conformational change, leading to the recruitment of coactivators and the initiation of target

gene transcription. Key metabolic target genes include G6Pase and FGF21.
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Caption: SR1078 signaling pathway.
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T0901317 primarily acts as an agonist for LXRα and LXRβ. Upon activation, LXR forms a

heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements

(LXREs) in the promoters of target genes. This leads to the upregulation of genes involved in

cholesterol efflux (ABCA1, ABCG1) and lipogenesis (SREBP-1c), and the downregulation of

gluconeogenic genes. T0901317 also activates FXR, further influencing bile acid and lipid

metabolism.

LXR Pathway FXR Pathway
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Caption: T0901317 signaling pathways.
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Experimental Protocols
In Vivo Mouse Studies with SR1078

Animal Model: Male C57BL/6 mice.

Compound Administration: SR1078 administered via intraperitoneal (i.p.) injection at a dose

of 10 mg/kg.[14]

Treatment Duration: Acute treatment, with tissues harvested 2 hours post-injection for gene

expression analysis.[14]

Key Analyses:

Pharmacokinetic analysis of plasma SR1078 concentrations over time.[14]

Quantitative real-time PCR (qPCR) analysis of hepatic mRNA levels of G6Pase and

FGF21.[14]

In Vivo Rodent Studies with T0901317
Animal Models:

Male Wistar rats on low-fat or high-fat diets.[11][12]

Male C57BL/6 mice on a high-fat diet.[3][18]

Apolipoprotein E knockout (ApoE-/-) mice on a low-fat diet.[19]

Compound Administration:

Oral gavage at 10 mg/kg/day for 7 days in rats.[11][12]

Intraperitoneal (i.p.) injection at 50 mg/kg twice weekly for 10 weeks in mice.[3][18]

Dietary supplementation of 10 mg/kg/day for 8 weeks in ApoE-/- mice.[19]

Key Analyses:
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Measurement of plasma glucose, triglycerides, and cholesterol levels.[11][12]

Assessment of hepatic lipid accumulation via histology and triglyceride quantification.[17]

[19]

qPCR analysis of hepatic and adipose tissue gene expression (e.g., SREBP-1c, FASN,

SCD1, ABCA1, ABCG1).[11][19]

Glucose and insulin tolerance tests.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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